4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a thiophene-2-carbonyl group at position 4 and a carboxylic acid at position 3.
Properties
IUPAC Name |
4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRDEGOIZXKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with a suitable spirocyclic amine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-catalyzed and nucleophilic reactions:
Notable Findings :
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The steric hindrance from the spirocyclic ring slows esterification kinetics compared to linear analogs .
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Amide coupling with piperazine derivatives proceeds efficiently under microwave irradiation (110°C, DMF) .
Thiophene-2-Carbonyl Reactivity
The thiophene-linked carbonyl group undergoes nucleophilic substitutions and reductions:
Key Insights :
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The electron-rich thiophene ring enhances carbonyl electrophilicity, facilitating nucleophilic attacks .
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Nitration occurs regioselectively at the C5 position of the thiophene due to steric and electronic effects .
Spirocyclic Core Modifications
The 1-oxa-4-azaspiro[4.5]decane system undergoes ring-opening and functionalization:
Comparative Data :
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Ring-opening kinetics are slower than non-spirocyclic analogs (t<sub>1/2</sub> = 8 hrs vs. 2 hrs for linear systems) .
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N-Alkylation with methyl iodide achieves 70% conversion under phase-transfer conditions.
Cross-Coupling Reactions
The thiophene moiety enables transition metal-catalyzed couplings:
Challenges :
Comparative Reactivity with Structural Analogs
A comparison with related spirocyclic compounds highlights unique reactivity profiles:
Takeaway :
-
The thiophene-2-carbonyl group increases electrophilicity but reduces thermal stability compared to benzyloxy variants .
Degradation Pathways
Under accelerated conditions, the compound exhibits:
Scientific Research Applications
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure, notable for its combination of a thiophene ring and a spirocyclic framework, which imparts distinct chemical and biological properties. The molecular formula of the compound is 295.35 g/mol. It is primarily used in research settings, especially in medicinal chemistry, due to its structural characteristics and potential applications in drug development. The carboxylic acid group present allows for synthetic modifications.
Scientific Research Applications
- Chemistry It serves as a building block for synthesizing more complex molecules and materials. The presence of the carboxylic acid group allows for further derivatization, making it versatile for synthetic modifications.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
- Industry It is used in developing advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity, which can affect various biochemical pathways, leading to the compound’s observed biological effects.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors relevant to disease pathways. Comprehensive interaction profiles are still required to elucidate its mechanism of action fully.
Similar Compounds
Several compounds share structural similarities with this compound. These compounds demonstrate variations in functional groups and structural frameworks, highlighting the unique characteristics of this compound while also suggesting avenues for comparative biological activity studies and synthetic methodologies.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid | Contains a sulfur atom | Lacks the thiophene moiety |
| 8-tert-butyl-4-(thiophene-2-carbonyl)-1-oxa... | Similar thiophene structure | Incorporates a tert-butyl group |
| 1-Oxa-4-thiazolidinecarboxylic acid | Contains a thiazolidine ring | Different heterocyclic framework |
Mechanism of Action
The mechanism of action of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Thiophene-2-carbonyl introduces a sulfur atom, which may engage in π-π stacking or hydrogen bonding distinct from oxygen-containing furan analogs .
Lipophilicity :
Biological Activity :
Biological Activity
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological properties, including antioxidant activity, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C14H17NO4S
- Molecular Weight : 295.35 g/mol
- CAS Number : 1008029-46-6
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidine have been evaluated for their ability to scavenge free radicals, showcasing promising results. While specific data on this compound is limited, its structural analogs have demonstrated antioxidant activities with IC50 values ranging from 16.5 µM to 18.17 µg/mL in various assays, such as DPPH scavenging tests .
Enzyme Inhibition
The compound's potential as a tyrosinase inhibitor is noteworthy due to its structural similarity to known inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors can be valuable in treating hyperpigmentation disorders. Studies have shown that certain derivatives exhibit competitive inhibition against tyrosinase with IC50 values comparable to standard inhibitors like kojic acid (15.9 ± 2.5 µM) .
Case Studies
- Tyrosinase Inhibition :
-
Antioxidant Evaluation :
- Another research focused on the antioxidant properties of related compounds, showing that modifications at specific positions significantly enhance their activity.
- The presence of hydroxyl groups was found to be crucial for the antioxidant efficacy, suggesting that similar modifications could be explored for this compound .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Kojic Acid | 15.9 ± 2.5 | Tyrosinase Inhibitor |
| Compound 3c | 16.5 ± 0.37 | Tyrosinase Inhibitor |
| Compound 1d | 18.27 ± 1.1 | Antioxidant |
| Compound 2d | 18.17 | Antioxidant |
Q & A
Q. What are the established synthetic routes for 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can structural purity be validated?
- Methodological Answer : The compound can be synthesized via glycosylation reactions using acetylated glycosyl bromides, as demonstrated for structurally analogous spiroazaspiro derivatives . Key steps include condensation of thiophene-2-carboxylic acid derivatives with spirocyclic intermediates, followed by cyclization. Purity is validated using HPLC (>95%) and structural characterization via /-NMR, IR (to confirm carbonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are critical when handling thiophene-containing intermediates during synthesis?
- Methodological Answer : Thiophene-2-carboxylic acid (CAS 527-72-0), a precursor, requires strict PPE (gloves, goggles, lab coat) due to its irritant properties. Work in a fume hood to avoid inhalation, and store in sealed containers away from oxidizers. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Q. How is the spirocyclic core structurally characterized, and what analytical techniques resolve stereochemical ambiguities?
- Methodological Answer : X-ray crystallography is definitive for confirming the spiro[4.5]decane core and stereochemistry. For dynamic analysis, use 2D NMR (e.g., NOESY to identify spatial proximity of protons) and compare experimental IR carbonyl stretches (1680–1720 cm) with computational models (DFT) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?
- Methodological Answer : SAR studies on analogous 1-thia-4-azaspiro[4.5]decane derivatives reveal that:
- Thiophene substitution : Electron-withdrawing groups (e.g., nitro) at the 5-position increase cytotoxicity against HepG-2 and HCT116 cells .
- Spiro ring modifications : Introducing a propyl group at position 8 (e.g., 8-methyl derivatives) improves metabolic stability but may reduce solubility .
Prioritize derivatives with logP <3.5 (calculated via ChemAxon) to balance permeability and solubility .
Q. What experimental design considerations are critical for evaluating antitumor activity in vitro?
- Methodological Answer :
- Cell lines : Use panels reflecting diverse mechanisms (e.g., HepG-2 for liver cancer, PC-3 for prostate, HCT116 for colorectal) .
- Controls : Include cisplatin (positive) and DMSO (vehicle).
- Dose range : Test 0.1–100 µM with 72-hour exposure. Calculate IC via nonlinear regression (GraphPad Prism).
- Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) and caspase-3/7 activation assays .
Q. How can molecular docking predict interactions between this compound and oncogenic targets like EGFR or tubulin?
- Methodological Answer :
- Protein preparation : Retrieve EGFR (PDB: 1M17) or β-tubulin (PDB: 1SA0) structures from RCSB. Remove water, add hydrogens, and assign charges (AMBER ff14SB).
- Ligand preparation : Optimize the compound’s geometry (Avogadro), then convert to PDBQT (AutoDock Tools).
- Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for hydrogen bonds with Thr790 (EGFR) or the colchicine site (tubulin) .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC)?
- Methodological Answer :
- Variable factors : Check cell passage number, serum concentration (e.g., 10% FBS vs. 5%), and incubation time.
- Statistical rigor : Use triplicate technical replicates and two independent biological replicates. Apply ANOVA with post-hoc Tukey tests.
- Meta-analysis : Compare with structurally similar compounds (e.g., 4-(dichloroacetyl)-1-oxa-4-azaspiro derivatives) to identify trends .
Q. What role does the compound play as a biochemical safener, and how can this inform mechanistic studies?
- Methodological Answer : As a safener, it protects crops from herbicide toxicity (e.g., acetochlor) by inducing detoxification enzymes like glutathione S-transferases (GSTs). To study this:
- In vitro : Treat maize root cells with 0.1–10 µM compound and measure GST activity (CDNB assay).
- In silico : Model interactions with GST isoforms (e.g., ZmGSTU1) using molecular dynamics simulations (GROMACS) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | NMR (, ppm) | HRMS (m/z) |
|---|---|---|---|
| Thiophene-2-carbonyl chloride | Acylation of spiro core | 7.45 (d, J=3.5 Hz, 1H, thiophene) | 246.0321 |
| Spirocyclic amine precursor | Cyclization | 3.20 (m, 2H, CH-N) | 309.1456 |
Q. Table 2: Anticancer Activity of Analogous Compounds
| Derivative | IC (µM) HepG-2 | IC (µM) HCT116 | LogP |
|---|---|---|---|
| 8-Methyl-spiro analog | 12.3 ± 1.2 | 18.7 ± 2.1 | 3.1 |
| 5-Nitro-thiophene derivative | 8.9 ± 0.9 | 14.5 ± 1.5 | 2.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
